[3-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid
Overview
Description
[3-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid: is a boronic acid derivative with a unique structure that makes it valuable in various scientific research fields. It is known for its applications in organic synthesis, medicinal chemistry, and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid typically involves the reaction of appropriate phenylboronic acid derivatives with methoxy-substituted enones under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: [3-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products: The major products formed from these reactions include substituted phenyl derivatives, alcohols, and other functionalized compounds.
Scientific Research Applications
Chemistry: In organic synthesis, [3-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid is used as a building block for the construction of complex molecules. Its boronic acid group allows for versatile reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is used in medicinal chemistry for the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of [3-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacks the methoxy and enone functionalities.
(4-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid: A positional isomer with different substitution patterns on the phenyl ring.
Uniqueness: [3-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly valuable in applications where precise molecular interactions are required .
Properties
IUPAC Name |
[3-(3-methoxy-3-oxoprop-1-enyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7,13-14H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTWTEGVKAHSGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C=CC(=O)OC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378491 | |
Record name | [3-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380430-59-1 | |
Record name | [3-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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